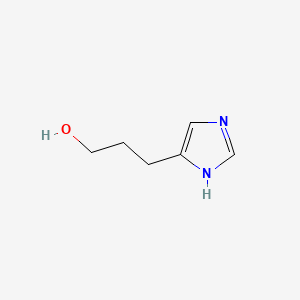

3-(1H-imidazol-5-yl)propan-1-ol

Description

Significance of Imidazole (B134444) Heterocycles in Medicinal Chemistry and Beyond

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically significant molecules. pharmatutor.orgnih.govmdpi.com Its prevalence stems from a unique combination of electronic properties, including its aromatic character and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors. This dual functionality allows imidazole-containing compounds to interact effectively with a wide range of biological targets, such as enzymes and receptors. nih.gov

The imidazole scaffold is a constituent of essential biomolecules like the amino acid histidine, purines in DNA and RNA, and the neurotransmitter histamine (B1213489). nih.govmdpi.com This natural prevalence has inspired chemists to incorporate the imidazole nucleus into synthetic drugs. Consequently, imidazole derivatives have been successfully developed for a broad spectrum of therapeutic applications, including as antifungal, antibacterial, anticancer, and anti-inflammatory agents. pharmatutor.orgnih.govnih.gov The polar nature of the imidazole ring can also enhance the pharmacokinetic properties of drug candidates, improving their solubility and bioavailability. nih.gov

Overview of the Propyl-Bridged Imidazole Scaffold in Bioactive Molecules

The attachment of a propyl chain to an imidazole ring creates a "propyl-bridged imidazole scaffold," a structural feature found in a number of bioactive molecules. This three-carbon linker provides conformational flexibility, allowing the imidazole ring to orient itself optimally for binding to its biological target. The nature and position of substituents on both the imidazole ring and the propyl chain can significantly influence the pharmacological activity of the resulting molecule.

For instance, derivatives of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols have been synthesized and evaluated for their anti-Candida potential. nih.govnih.gov In these compounds, the propyl bridge connects the imidazole ring to an aryl group, and further esterification of the hydroxyl group has led to compounds with potent antifungal activity. nih.govnih.gov While much of the reported research focuses on the 1-yl substituted propanol (B110389) derivatives, the exploration of other isomers, such as the 5-yl analogue, is crucial for a comprehensive understanding of the structure-activity relationships within this class of compounds.

Rationale for Comprehensive Investigation of 3-(1H-Imidazol-5-yl)propan-1-ol

Despite the broad interest in imidazole-containing compounds, a thorough investigation of this compound is conspicuously limited in the current scientific literature. The substitution pattern on the imidazole ring is known to have a profound impact on the biological activity of the molecule. Therefore, a detailed study of the 5-substituted isomer is essential to complete the structure-activity relationship profile for propyl-imidazole derivatives.

A comprehensive investigation into the synthesis, chemical properties, and biological activities of this compound would provide valuable insights for medicinal chemists. It would allow for a direct comparison with its more studied 1-yl and 4-yl isomers, potentially revealing unique pharmacological properties. The systematic exploration of such less-studied isomers is a critical step in the rational design of new and more effective therapeutic agents based on the versatile imidazole scaffold. The following sections aim to collate the available, albeit limited, information on this specific compound and to highlight areas where further research is needed.

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-3-1-2-6-4-7-5-8-6/h4-5,9H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFVEDKCRIZEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341384 | |

| Record name | 3-(1H-Imidazol-4-yl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49549-75-9 | |

| Record name | 3-(1H-Imidazol-4-yl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-4-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Computational Characterization

Comprehensive Spectroscopic Analysis for Structural Confirmation

A complete spectroscopic workup is essential for the unambiguous confirmation of the molecular structure of 3-(1H-imidazol-5-yl)propan-1-ol. This would typically involve a combination of nuclear magnetic resonance, infrared and ultraviolet-visible spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques including COSY, gHMBC)

Experimental NMR data for this compound are not available in published literature or spectral databases. A hypothetical analysis would involve assigning signals in both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring and the propyl chain. 2D-NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the propyl chain, while gHMBC (Heteronuclear Multiple Bond Correlation) would confirm the connectivity between the imidazole ring and the propyl sidechain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Published experimental IR and UV-Vis spectra for this compound could not be located. An IR spectrum would be expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group, as well as N-H stretching from the imidazole ring. C-H and C-N stretching and bending vibrations would also be present. A UV-Vis spectrum would provide information about the electronic transitions within the imidazole chromophore.

Mass Spectrometry (MS)

While experimental mass spectra are not available, predicted mass-to-charge ratios for various adducts of the molecule have been calculated. These predictions are useful for identifying the compound in mass spectrometry experiments.

Table 1: Predicted Mass Spectrometry Data for C₆H₁₀N₂O

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 127.08659 |

| [M+Na]⁺ | 149.06853 |

| [M+K]⁺ | 165.04247 |

| [M+NH₄]⁺ | 144.11314 |

| [M-H]⁻ | 125.07204 |

Data sourced from computational predictions.

Single Crystal X-ray Diffraction Studies

Determination of Solid-State Molecular Conformation

There are no published single-crystal X-ray diffraction studies for this compound. Such a study would be invaluable for definitively determining the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the conformation of the propyl chain relative to the imidazole ring.

Analysis of Intermolecular Hydrogen Bonding Networks

Without a crystal structure, the analysis of intermolecular hydrogen bonding is speculative. However, it is expected that the molecule would form hydrogen bonds involving the hydroxyl group (as a donor and acceptor) and the nitrogen atoms of the imidazole ring (as acceptors and the N-H as a donor). These interactions would play a crucial role in the packing of the molecules in the crystal lattice.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. These methods are essential for understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgacs.org It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally feasible than wave-function-based methods for larger systems. mpg.descispace.com DFT is widely used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive and polarizable. For this compound, DFT calculations would elucidate the distribution of electron density, highlighting the electron-rich nature of the imidazole ring and the influence of the hydroxyl group. The Molecular Electrostatic Potential (MEP) map, another output of DFT, would visualize the charge distribution, identifying nucleophilic sites (negative potential, often around the nitrogen and oxygen atoms) and electrophilic sites (positive potential, typically around the hydrogen atoms of the N-H and O-H groups). researchgate.net

Hypothetical DFT-Calculated Electronic Properties: Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.7 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment (µ) | 4.2 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org For a flexible molecule like this compound, numerous conformations are possible due to the rotation around the C-C single bonds of the propanol (B110389) chain and the bond connecting the chain to the imidazole ring.

The goal of conformational analysis is to identify the most stable conformers, which correspond to energy minima on the potential energy surface. acs.orgpsu.edu This is typically achieved by systematically rotating specific dihedral angles and calculating the energy of each resulting structure, a process known as a potential energy surface (PES) scan. youtube.com The resulting low-energy conformers represent the most likely shapes the molecule will adopt. For this compound, key factors influencing conformational preference would include minimizing steric hindrance between the imidazole ring and the hydroxyl group, as well as the potential for intramolecular hydrogen bonding between the OH group and the imidazole nitrogen atoms.

Hypothetical Conformational Energy Profile: Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.

| Conformer | Dihedral Angle (Cring-C-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti) | 0.00 | Extended chain conformation, minimizes steric clash. |

| 2 | ~60° (gauche) | +1.2 | Folded conformation, may be stabilized by weak intramolecular interactions. |

| 3 | ~-60° (gauche) | +1.3 | Alternative folded conformation. |

| 4 (Eclipsed) | 0° | +5.5 | High-energy transition state. |

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. nih.gov By computing properties like nuclear magnetic shielding tensors and vibrational frequencies, one can generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. acs.orgaip.org

For this compound, DFT could predict the ¹H and ¹³C NMR chemical shifts. The calculated values, when scaled and compared to experimental spectra, help in the unambiguous assignment of each peak to a specific proton or carbon atom in the molecule. Similarly, the calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the IR spectrum. This is particularly useful for identifying characteristic vibrations, such as the O-H and N-H stretching of the alcohol and imidazole groups, and the C-N and C=C stretching modes within the ring.

Hypothetical Comparison of Predicted and Experimental ¹³C NMR Shifts: Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.

| Carbon Atom | Hypothetical Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C2 (Im) | 136.1 | 135.8 |

| C4 (Im) | 118.9 | 118.5 |

| C5 (Im) | 133.5 | 133.2 |

| Cα (Propyl) | 26.8 | 26.5 |

| Cβ (Propyl) | 31.5 | 31.2 |

| Cγ (Propyl) | 61.0 | 60.7 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the behavior and interactions of molecules over time, providing insights that are complementary to static quantum chemical calculations.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govmdpi.com The process involves sampling many possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. oup.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Imidazole derivatives are known to interact with a wide range of biological targets, often acting as inhibitors of enzymes like cytochrome P450s or kinases. mdpi.comnih.gov A molecular docking study of this compound would involve selecting a relevant protein target and predicting the binding mode. The analysis would identify key interactions, such as hydrogen bonds formed by the imidazole N-H and the propanol O-H groups, or pi-stacking involving the imidazole ring, that contribute to binding affinity.

Hypothetical Molecular Docking Results: Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.

| Protein Target (PDB ID) | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cytochrome P450 14-alpha-sterol demethylase (CYP51) | -7.8 | Heme, Phe234, Tyr132 |

| p38 MAP Kinase | -6.9 | Met109, Gly110, Lys53 |

| Histamine (B1213489) H3 Receptor | -7.2 | Asp114, Tyr115, Glu206 |

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal structure. scirp.orgrsc.org The Hirshfeld surface is constructed around a molecule, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. mdpi.com By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. matec-conferences.org

Hypothetical Hirshfeld Surface Contact Contributions: Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.

| Intermolecular Contact Type | Hypothetical Contribution to Hirshfeld Surface (%) | Description of Interaction |

|---|---|---|

| H···H | 45.5% | Represents van der Waals forces and general packing. |

| O···H / H···O | 28.2% | Primarily strong O-H···N hydrogen bonds. |

| N···H / H···N | 15.8% | Represents N-H···O and N-H···N hydrogen bonds. |

| C···H / H···C | 8.5% | Weaker C-H···π and van der Waals interactions. |

| Other | 2.0% | Includes C···C, C···N, etc. contacts. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, have been instrumental in elucidating the structural requirements for the biological activity of compounds related to this compound. One such study focused on a series of aryloxypropanolamine derivatives, which share the imidazole core, to understand their interaction with the human β3-adrenergic receptor, a target for conditions like obesity and diabetes. mdpi.com

By employing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have been able to model the interactions between these compounds and the receptor. These models provide insights into how different structural features influence the binding affinity and activity of the molecules. mdpi.com

A key finding from these computational models revolves around the imidazole ring. The analysis of the most active compounds revealed that the presence of a hydrogen-bond donor group, such as the NH group of the imidazole ring, in certain positions can be detrimental to the compound's activity. mdpi.com Specifically, if the NH group of the imidazole ring is oriented towards a particular region in the receptor's binding site, it can lead to a decrease in activity. This was exemplified by the low activity of certain compounds where the imidazole NH group was unfavorably positioned. mdpi.com

Furthermore, these computational studies have not only rationalized the activity of existing compounds but have also guided the design of new, potentially more potent derivatives. The CoMSIA model, which demonstrated high predictive accuracy (r² = 0.918), was used to predict the activity (pEC50) of newly designed molecules. mdpi.com The research suggested that introducing polar functional groups like hydroxyl (-OH), amine (-NH2), or fluorine (-F) at the 5-position of the imidazole ring could lead to more active compounds. mdpi.com Additionally, the replacement of the imidazole ring with a benzimidazole (B57391) ring, especially with polar substitutions, was also identified as a promising strategy to enhance activity. mdpi.com

These computational SAR studies provide a powerful framework for the rational design of novel and more effective therapeutic agents based on the this compound scaffold.

Table of Predicted Activities for Designed Derivatives

The following table showcases a selection of computationally designed derivatives based on the CoMSIA model, highlighting their predicted biological activity (pEC50) in comparison to a reference compound. mdpi.com

| Compound | Predicted pEC50 |

| Reference Compound 16 | 7.208 |

| Designed Derivative 1x | 7.208 |

| Designed Derivative 3x | 8.561 |

| Designed Derivative 7x | 8.520 |

This table is based on data from a 3D-QSAR study on aryloxypropanolamine agonists of the human β3-adrenergic receptor. mdpi.com

Biological Activities and Pharmacological Potential of 3 1h Imidazol 5 Yl Propan 1 Ol and Its Derivatives

Antimicrobial Efficacy Assessment

Derivatives of 3-(1H-imidazol-5-yl)propan-1-ol have been the subject of extensive research to evaluate their efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, and protozoa.

Antibacterial Activity (in vitro and in vivo studies)

Imidazole (B134444) derivatives are recognized for their potential as antibacterial agents, targeting a wide array of pathogens. ijesrr.org The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentrations (MIC), which indicates the lowest concentration of a substance that prevents visible growth of a bacterium. ijesrr.org Research has shown that various imidazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The mechanism of action for the antibacterial effects of some imidazole derivatives involves the disruption of bacterial DNA replication, cell wall synthesis, or cell membrane integrity. nih.gov For instance, certain nitroimidazole derivatives are thought to enter bacterial cells through passive diffusion. researchgate.net

Studies on specific derivatives have demonstrated their potency. For example, certain hybrids of imidazole with other heterocyclic structures have shown promising results. Hybrids of 5-nitroimidazole and 1,3,4-oxadiazole, specifically compounds 62e, 62h, and 62i, displayed significant antibacterial activity against E. coli with MIC values ranging from 4.9 to 17 µM. mdpi.com In another study, imidazole-based hybrids 87h and 87i were found to have higher activity against E. coli (MIC = 6.2 µM and 6.4 µM, respectively) than the antibiotic kanamycin (B1662678) B (MIC = 6.5 µM). mdpi.com Furthermore, some imidazole-based compounds have shown activity against anaerobic bacteria like Clostridium sporogenes, with hybrids 41c and 41e exhibiting lower MIC values (18 ± 6 and 17 ± 6 µM, respectively) than the standard drug metronidazole (B1676534) (43 ± 16 µM). mdpi.com

While the broader class of imidazole derivatives shows significant antibacterial potential, specific in vitro and in vivo antibacterial data for this compound itself is not extensively detailed in the reviewed literature. However, the consistent antibacterial activity observed in its derivatives suggests that this chemical scaffold is a promising starting point for the development of new antibacterial agents.

Table 1: In Vitro Antibacterial Activity of Selected Imidazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Hybrid 62e | E. coli ATCC 35128 | 4.9–17 | mdpi.com |

| Hybrid 62h | E. coli ATCC 35128 | 4.9–17 | mdpi.com |

| Hybrid 62i | E. coli ATCC 35128 | 4.9–17 | mdpi.com |

| Hybrid 87h | E. coli ATCC 25922 | 6.2 | mdpi.com |

| Hybrid 87i | E. coli ATCC 25922 | 6.4 | mdpi.com |

| Hybrid 41c | C. sporogenes | 18 ± 6 | mdpi.com |

| Hybrid 41e | C. sporogenes | 17 ± 6 | mdpi.com |

| Metronidazole | C. sporogenes | 43 ± 16 | mdpi.com |

| Kanamycin B | E. coli ATCC 25922 | 6.5 | mdpi.com |

Antifungal Activity (e.g., Anti-Candida Potential)

The antifungal activity of imidazole derivatives is well-documented, with many compounds demonstrating significant efficacy against various fungal pathogens, particularly Candida species. ebsco.com These compounds primarily exert their antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nano-ntp.com This disruption leads to altered membrane permeability and ultimately, fungal cell death. ebsco.com

Numerous studies have synthesized and evaluated derivatives of 3-(1H-imidazol-1-yl)propan-1-one and 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol, revealing potent anti-Candida activity. For instance, a series of new aromatic and heterocyclic esters of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols exhibited anti-Candida activity superior to the standard antifungal drug, fluconazole (B54011). nih.govnih.gov Among these, compound 5a emerged as a particularly active congener against Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 0.0833 µmol/mL, making it nearly 20 times more potent than fluconazole (MIC >1.6325 µmol/mL). nih.govnih.gov

In another study, new 3-(1H-imidazol-1-yl)propan-1-one oxime esters were synthesized and tested for their anti-Candida activity. mdpi.com The synthesized compounds generally showed better anti-Candida profiles than fluconazole. mdpi.comresearchgate.netdntb.gov.ua Notably, compound 5j, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, was identified as the most active compound in the series against both C. albicans and C. tropicalis. mdpi.com This compound demonstrated a MIC value of 0.0054 µmol/mL against C. albicans, indicating it was approximately 3.5-fold more potent than miconazole (B906) (MIC = 0.0188 µmol/mL) and 300-fold more potent than fluconazole (MIC > 1.6325 µmol/mL). mdpi.comnih.gov The oxime derivative 4a also showed good anti-Candida activity with a MIC of 0.5807 µmol/mL, which was more potent than fluconazole but less so than miconazole. mdpi.com

The structural features of these derivatives play a crucial role in their antifungal potency. For example, the presence of a second aromatic ring has been reported to enhance the antifungal activity of azoles. mdpi.com Esterification of the hydroxyl group of certain imidazole propanol (B110389) derivatives has also led to improved anti-Candida activity. mdpi.com

Table 2: In Vitro Anti-Candida Activity of 3-(1H-Imidazol-1-yl)propan-1-ol Derivatives

| Compound | Test Organism | MIC (µmol/mL) | Reference |

|---|---|---|---|

| Compound 5a (ester derivative) | C. albicans | 0.0833 | nih.govnih.gov |

| Compound 5j (oxime ester) | C. albicans | 0.0054 | mdpi.comnih.gov |

| Compound 5j (oxime ester) | C. tropicalis | - | mdpi.com |

| Compound 4a (oxime) | C. albicans | 0.5807 | mdpi.com |

| Compound 4a (oxime) | C. tropicalis | 0.5807 | mdpi.com |

| Fluconazole (reference) | C. albicans | >1.6325 | nih.govnih.govmdpi.comnih.gov |

| Fluconazole (reference) | C. tropicalis | >1.6325 | mdpi.com |

| Miconazole (reference) | C. albicans | 0.0188 | mdpi.comnih.gov |

| Miconazole (reference) | C. tropicalis | 0.0024 | mdpi.com |

A significant challenge in antifungal therapy is the emergence of drug-resistant fungal strains, particularly those resistant to first-line treatments like fluconazole. mdpi.com Research into this compound derivatives has specifically addressed this issue.

Several newly synthesized 1-[(3-aryloxy-3-aryl)propyl]-1H-imidazoles have demonstrated potent activity against fluconazole-resistant C. albicans strains, with MIC values below 10 µg/mL. acs.org Similarly, the in vitro anti-Candida activity of new 3-(1H-imidazol-1-yl)propan-1-one oxime esters was evaluated against clinical isolates of C. albicans and C. tropicalis that were resistant to fluconazole (MIC > 1.6325 µmol/mL). mdpi.com The synthesized compounds, including the highly potent compound 5j, exhibited better anti-Candida profiles than fluconazole against these resistant strains. mdpi.com

Furthermore, a study on imidazole derivatives containing a 2,4-dienone motif identified compounds 31 and 42 as having potent antifungal activities against a fluconazole-resistant isolate of C. albicans, both with MIC values of 8 µg/mL. nih.gov In vivo experiments in a mouse model infected with a fluconazole-resistant C. albicans isolate also showed that these compounds could improve the survival rate, highlighting their potential for treating infections caused by resistant fungi. nih.gov

Antiprotozoal Activity

While the primary focus of research on this compound and its derivatives has been on their antibacterial and antifungal activities, the broader class of imidazole compounds is known to possess antiprotozoal properties. nano-ntp.com For example, metronidazole, a well-known nitroimidazole, is used to treat infections caused by protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. drugbank.com However, specific studies detailing the antiprotozoal activity of this compound or its direct derivatives are not extensively covered in the provided search results.

Anticancer Research Applications

The imidazole scaffold is a constituent of several established anticancer drugs, and ongoing research continues to explore new imidazole-containing compounds for their potential as cancer therapeutics. elsevierpure.commdpi.comresearchgate.net These compounds can exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as tyrosine kinases, and interference with microtubule polymerization. elsevierpure.commdpi.com

A series of novel imidazole-1,2,3-triazole hybrids were designed and synthesized, showing significant anticancer activity against colon (Caco-2, HCT-116), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds were determined, with some derivatives, such as those with electron-withdrawing groups (Cl, NO2), showing moderate activity with IC50 values ranging from 12.31 ± 0.22 µM to 15.78 ± 0.31 µM. nih.gov

Another study reported on 3-(1H-imidazol)-2,2-dimethyl-3-(4-(naphthalen-2-ylamino)phenyl)propyl derivatives, which were assessed for their anticancer activities. nih.gov Many of these compounds demonstrated good inhibitory activities against CYP26A1, an enzyme implicated in cancer. nih.gov One particular derivative, 2-[3-imidazol-1-yl-5-(naphthalen-2-ylamino)-phenyl]-2-methyl-propionic acid methyl ester (16a), showed a very promising IC50 value that was lower than the standard drugs. nih.gov

Furthermore, a compound containing an imidazole moiety, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13), exhibited potent activity against colorectal cancer cell lines with IC50 values of 27.42, 23.12, and 33.14 nM against SW480, HCT116, and Caco-2 cells, respectively. mdpi.com

While these examples highlight the potential of the broader class of imidazole derivatives in anticancer research, specific studies focusing solely on the anticancer applications of this compound are not detailed in the provided results. The promising activities of various imidazole-based compounds, however, suggest that derivatives of this compound could also be valuable candidates for future anticancer drug development.

Table 3: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Triazole hybrid 4g (with Cl group) | Caco-2, HCT-116, HeLa, MCF-7 | 12.31 ± 0.22 - 15.78 ± 0.31 | nih.gov |

| Triazole hybrid 4h (with NO2 group) | Caco-2, HCT-116, HeLa, MCF-7 | 12.31 ± 0.22 - 15.78 ± 0.31 | nih.gov |

| BZML (13) | SW480 | 0.02742 | mdpi.com |

| BZML (13) | HCT116 | 0.02312 | mdpi.com |

| BZML (13) | Caco-2 | 0.03314 | mdpi.com |

Cytotoxic Effects on Various Cancer Cell Lines

While direct studies on the cytotoxic effects of this compound are not available in the current literature, broader research into imidazole-containing compounds suggests a potential for anticancer activity. Imidazole derivatives are a well-established class of compounds with a wide range of pharmacological effects, including cytotoxic properties against various cancer cell lines. researchgate.net

For instance, certain imidazolyl-1,3,5-triazine derivatives have demonstrated significant cytotoxic activity against human breast cancer cell lines (MCF-7, R-27, T-47D, and ZR-75-1) and a murine leukemia cell line (P388). nih.gov Specifically, compounds such as 2-(1-imidazolyl)-4,6-bis(morpholino)-1,3,5-triazine and its analogues have shown greater cytotoxicity than hydroxymethylpentamethylmelamine (HMPMM), a major metabolite of the recognized antitumor agent hexamethylmelamine (HMM). nih.gov This suggests that the imidazole moiety can be a key pharmacophore in the design of new anticancer agents. However, without direct experimental data, the cytotoxic potential of this compound remains speculative and warrants dedicated investigation.

Potency Evaluation (e.g., IC50 values)

There is no specific data providing IC50 values for this compound against any cancer cell lines. However, studies on other imidazole derivatives provide a framework for the potential potency of this compound class. For example, research on certain imidazolyl-1,3,5-triazine derivatives has been conducted, though specific IC50 values are not detailed in the provided information. nih.gov

To illustrate the range of potencies observed in related imidazole compounds, the following table summarizes the anti-Candida activity of various 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters, which are structurally related to the title compound. While not a measure of anticancer potency, these Minimum Inhibitory Concentration (MIC) values demonstrate that modifications to the propanol and imidazole core can lead to highly potent biological activity. nih.govnih.gov

| Compound | Derivative of | Organism | MIC (μmol/mL) |

| 5a | 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol | Candida albicans | 0.0833 |

| Fluconazole | - | Candida albicans | >1.6325 |

This table presents data for anti-Candida activity of related compounds due to the absence of specific IC50 values for the cytotoxic effects of this compound.

Enzyme Modulation and Inhibition Studies

The imidazole ring is a key structural feature in many enzyme inhibitors due to its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

There is no direct evidence of this compound acting as an inhibitor of lanosterol 14α-demethylase (CYP51). However, the imidazole scaffold is a hallmark of the azole class of antifungal agents, which function by inhibiting CYP51. This enzyme is crucial for the biosynthesis of ergosterol in fungi and cholesterol in mammals. nih.gov The inhibitory mechanism involves the nitrogen atom at position 3 of the imidazole ring binding to the heme iron atom in the active site of CYP51. nih.gov

Studies on derivatives of the structural isomer, 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol, have shown significant anti-Candida activity, which is often mediated by CYP51 inhibition. nih.govnih.gov For example, certain esters of this compound were found to be more potent than fluconazole, a well-known CYP51 inhibitor. nih.gov This strongly suggests that the 3-(imidazolyl)propan-1-ol backbone can be a viable scaffold for the development of CYP51 inhibitors. The specific activity of the 5-yl isomer would depend on its ability to orient correctly within the enzyme's active site.

Aldosterone (B195564) Synthase Inhibition

No studies have been published on the aldosterone synthase (CYP11B2) inhibitory activity of this compound. However, imidazole-based compounds have been investigated as inhibitors of this enzyme.

Aromatase Inhibitory Activity

Similarly, there is no available data on the aromatase (CYP19A1) inhibitory activity of this compound. Aromatase inhibitors are a critical class of drugs in the treatment of hormone-responsive breast cancer, and many non-steroidal inhibitors feature a nitrogen-containing heterocycle, such as an imidazole or triazole, which coordinates to the heme iron of the enzyme.

General Enzyme Kinetics and Substrate Interactions

The specific enzyme kinetics and substrate interactions of this compound have not been characterized. The propanol side chain offers a site for potential metabolic transformations, such as oxidation to a propanal or propanoic acid, or conjugation reactions. The imidazole ring itself can also be a site of metabolism. Understanding these metabolic pathways is crucial for the development of any potential therapeutic agent.

Other Bioactive Properties

Beyond their primary pharmacological targets, derivatives of this compound have demonstrated a variety of other valuable biological effects. These properties underscore the therapeutic versatility of the imidazole scaffold.

Anti-inflammatory Effects

Several imidazole derivatives have been investigated for their anti-inflammatory properties. nih.govresearchgate.net Research has shown that certain di- and tri-substituted imidazole compounds can exhibit significant anti-inflammatory activity. nih.gov For instance, in a study utilizing the carrageenan-induced rat paw edema model, compounds 2h, 2l, 3g, 3h, 3l, and 3m demonstrated good anti-inflammatory responses, with inhibition rates ranging from 49.58% to 58.02%. nih.gov Notably, compounds 3h and 3l emerged as lead candidates with potent anti-inflammatory and antifungal effects, coupled with reduced gastrointestinal irritation. nih.gov The mechanism of action for some imidazole derivatives is thought to involve the inhibition of key inflammatory mediators like TNF-α and IL-1β. researchgate.net Furthermore, selected imidazole-linked heterocycles have shown crucial anti-inflammatory effects in cellular models of neuroinflammation, suggesting their potential in treating neurodegenerative diseases where inflammation plays a significant role. nih.govnih.gov

Potential for Attenuation of Metabolic Dysfunctions (e.g., Anti-diabetic, Anti-obesity via Analogues)

Analogues of this compound have shown promise in addressing metabolic disorders such as diabetes and obesity.

Anti-diabetic Activity: The imidazole core is present in various compounds with anti-diabetic potential. nih.gov The primary mechanism often involves the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov By inhibiting this enzyme, these compounds can help to control postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov For example, a series of imidazopyridine-based thiazole (B1198619) derivatives demonstrated significant in vitro α-glucosidase inhibitory activity, with some compounds showing superior potency compared to the standard drug, acarbose. nih.gov Specifically, compounds 4a, 4g, 4o, and 4p displayed noteworthy IC50 values of 5.57 ± 3.45, 8.85 ± 2.18, 7.16 ± 1.40, and 10.48 ± 2.20 µM, respectively. nih.gov Another study on novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols also revealed excellent α-glucosidase inhibition, with IC50 values for all tested compounds being significantly lower than that of acarbose. acs.org

Anti-obesity Activity: The imidazole scaffold has also been explored for its anti-obesity effects. nih.gov Certain imidazole derivatives have been identified as potent cannabinoid-1 (CB-1) receptor antagonists. nih.gov The CB-1 receptor is a key component of the endocannabinoid system, which plays a role in regulating appetite and energy balance. Antagonism of this receptor can lead to appetite suppression and weight reduction. nih.gov Optimization of imidazole amide derivatives led to the discovery of compound 45, which exhibited a high affinity for the human CB-1 receptor (hCB-1 K(i)=3.7nM) and demonstrated significant, dose-dependent weight loss in rat models. nih.gov

Drug Discovery and Lead Compound Development

The promising biological activities of this compound derivatives have made them attractive candidates for drug discovery and development programs.

Identification of this compound Derivatives as Lead Candidates

The journey of a drug from a mere concept to a clinical candidate often begins with the identification of a "lead compound." Several derivatives of this compound have been identified as such. For instance, in the pursuit of antihyperglycemic agents, 2-(alpha-cyclohexyl-benzyl)-4,5-dihydro-1H-imidazole (compound 2) was selected as a lead compound due to its potent effects. nih.gov This led to the synthesis of thirty-six new derivatives, nine of which, all possessing an imidazoline (B1206853) moiety, showed significant glucose-lowering activity in diabetic rat models. nih.gov Similarly, in the context of cancer therapy, a lead compound inhibiting the catalytic activity of PTK6 was identified from a chemical library, leading to the synthesis and evaluation of its derivatives. elsevierpure.com This process of identifying and building upon a lead structure is a cornerstone of medicinal chemistry.

Strategies for Optimizing Potency and Selectivity

Once a lead compound is identified, the next critical step is to optimize its pharmacological properties, primarily its potency and selectivity. This is often achieved through a deep understanding of the structure-activity relationship (SAR). For instance, in the development of cannabinoid-1 receptor antagonists for obesity, initial imidazole-based compounds showed high potency but poor oral bioavailability. nih.gov A key optimization strategy involved incorporating a hydroxyl group onto the cyclohexyl ring, which dramatically improved oral exposure, albeit with a slight decrease in potency. nih.gov Further modifications ultimately led to a highly potent and orally active candidate. nih.gov

Another crucial aspect of optimization is achieving selectivity for the desired biological target over other related targets to minimize off-target side effects. For example, in the development of ALK5 kinase inhibitors for cancer, researchers synthesized novel benzothiadiazole-imidazole and thienopyridine-imidazole derivatives. nih.gov Compound 57 showed high potency against ALK5, and compound 58 exhibited a remarkable 350-fold selectivity for ALK5 over the structurally similar p38α MAP kinase. nih.gov Such selectivity is a hallmark of a well-designed drug candidate.

Preclinical Evaluation Framework (in vitro/in vivo efficacy and ADME considerations for derivatives)

Before a drug candidate can be tested in humans, it must undergo a rigorous preclinical evaluation. This framework assesses the compound's efficacy and its absorption, distribution, metabolism, and excretion (ADME) properties. pitt.edu

In Vitro and In Vivo Efficacy: Preclinical studies begin with in vitro assays to confirm the compound's activity in a controlled laboratory setting. pitt.edu Compounds that show promise are then advanced to in vivo studies in animal models to evaluate their efficacy in a living organism. pitt.edu For example, the anti-inflammatory activity of imidazole derivatives was first assessed in vitro and then confirmed in vivo using the carrageenan-induced rat paw edema model. nih.gov Similarly, the anti-diabetic effects of imidazoline derivatives were evaluated in vivo using an oral glucose tolerance test in diabetic rats. nih.gov

ADME Considerations: A critical component of preclinical evaluation is the assessment of the compound's ADME profile. pitt.edu In silico ADME studies are often performed early in the drug discovery process to predict a compound's pharmacokinetic properties. nih.govnih.gov These computational models help to identify potential liabilities and guide the design of compounds with better drug-like properties. For instance, in silico ADME predictions for a series of imidazole derivatives suggested good oral activity and gastrointestinal absorption. acs.org These predictions are then validated through in vivo pharmacokinetic studies in animal models, which provide crucial data on how the drug is absorbed, distributed throughout the body, metabolized, and ultimately eliminated. pitt.edu This information is vital for determining the appropriate dosage and administration route for future clinical trials. pitt.edu

Mechanistic Investigations of Biological Action

Interaction with Molecular Targets and Signaling Pathways

The specific interactions of 3-(1H-imidazol-5-yl)propan-1-ol with biological targets have not been exhaustively documented in publicly available research. However, by dissecting the molecule into its core components, the imidazole (B134444) ring and the propanol (B110389) side chain, we can extrapolate its potential modes of action based on the well-established roles of these functionalities in medicinal chemistry and chemical biology.

Role of the Imidazole Ring in Biological Recognition and Binding

The imidazole ring is a privileged scaffold in drug discovery, renowned for its ability to engage in various non-covalent interactions that are crucial for molecular recognition and binding to biological targets. dntb.gov.uanih.gov This five-membered aromatic heterocycle contains two nitrogen atoms, one of which is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like and functions as a hydrogen bond acceptor. chemijournal.com This amphoteric nature allows the imidazole ring to form specific hydrogen bonds with amino acid residues in protein active sites, contributing significantly to binding affinity and selectivity. chemijournal.com

Furthermore, the imidazole ring is a key component of the amino acid histidine, which plays a vital role in the catalytic activity of many enzymes. nih.gov In these enzymatic reactions, the imidazole side chain of histidine can act as a general acid or base, facilitating proton transfer steps. mdpi.com The imidazole moiety in this compound could similarly participate in catalytic processes or act as a crucial recognition element for enzymes and receptors.

The imidazole nucleus is a common feature in ligands for a variety of receptors, including histamine (B1213489) and serotonin (B10506) receptors, where it is often essential for binding and eliciting a biological response. nih.govgoogle.com For instance, in histamine H3 receptor agonists, the imidazole ring is a key pharmacophoric element that interacts with specific residues in the receptor binding site. nih.govnih.gov

Impact of the Propanol Moiety on Binding Modes and Pharmacophore Development

The propanol moiety of this compound provides a flexible three-carbon linker and a terminal hydroxyl group, both of which can significantly influence the compound's binding modes and are important considerations in pharmacophore development. The flexibility of the propyl chain allows the imidazole ring to adopt various orientations within a binding site to achieve optimal interactions.

The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with polar amino acid residues or water molecules in the binding pocket. This can be a critical determinant of binding affinity and specificity. In drug design, hydroxyl groups are often key pharmacophoric features that anchor a molecule to its target.

Furthermore, the propanol moiety serves as a convenient handle for chemical modification to optimize the pharmacokinetic and pharmacodynamic properties of the molecule. For example, esterification of the hydroxyl group can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on related 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters have demonstrated that modifications at this position can lead to enhanced biological activity, such as increased anti-Candida potential. nih.gov This highlights the importance of the propanol moiety in the development of pharmacophores based on the imidazole scaffold.

A pharmacophore model for a series of imidazopyridine B-Raf inhibitors included features such as hydrogen bond acceptors and donors, and hydrophobic groups, all of which can be influenced by the presence and modification of a propanol side chain. nih.gov

Modulation of Receptor Activity

While direct evidence for the receptor-modulating activity of this compound is lacking, the presence of the imidazole ring suggests potential interactions with receptors that recognize this motif, most notably histamine and serotonin receptors.

Many imidazole-containing compounds are known to be potent modulators of histamine receptors. For example, various imidazole derivatives have been developed as agonists or antagonists of the histamine H3 receptor, a key target in the central nervous system for the treatment of neurological disorders. google.comgoogle.comcresset-group.com The imidazole ring in these compounds typically mimics the endogenous ligand histamine, interacting with key amino acid residues in the receptor's binding site.

Similarly, imidazole derivatives have been explored as modulators of serotonin receptors. For instance, certain fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles have been identified as potent and selective 5-HT7 receptor agonists. nih.gov The imidazole moiety in these molecules is crucial for their interaction with the receptor. Given these precedents, it is plausible that this compound could exhibit modulatory activity at these or other receptors, although this would require experimental validation.

The table below presents data on the receptor binding affinities of various imidazole-containing compounds, illustrating the potential for this scaffold to interact with different receptor types.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Imetit | Histamine H3 Receptor | 0.9 | nih.gov |

| R-α-Methylhistamine | Histamine H3 Receptor | 2.5 | nih.gov |

| 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole | 5-HT7 Receptor | 4 | nih.gov |

| Pitolisant | Histamine H3 Receptor | ~1 | cresset-group.com |

Metal Ion Chelation and Ligand Properties in Biological Systems

The imidazole ring is a well-known ligand for a variety of metal ions, a property that is fundamental to the function of many metalloenzymes. mdpi.com The pyridine-like nitrogen atom of the imidazole ring possesses a lone pair of electrons that can coordinate with transition metal ions such as zinc, copper, iron, and cobalt. This interaction is central to the catalytic activity of enzymes like carbonic anhydrase, alcohol dehydrogenase, and superoxide (B77818) dismutase, where a histidine residue coordinates to a metal ion in the active site.

Given this, this compound has the potential to act as a chelating agent or a ligand in biological systems. It could interact with metalloenzymes, potentially modulating their activity by either binding to the catalytic metal ion or to a site nearby. For instance, a study on a metal-organic framework, MBON-2, demonstrated that imidazole ligands bridge zinc-boron-oxygen layers through Zn-N coordination bonds. mdpi.com This exemplifies the strong coordinating ability of the imidazole moiety.

The development of metalloenzyme inhibitors often relies on the incorporation of metal-binding fragments. mdpi.com Imidazole and its derivatives are frequently considered in the design of such inhibitors due to their favorable coordination chemistry. researchgate.net Therefore, this compound could potentially inhibit metalloenzymes by competing with the natural substrate or by disrupting the coordination sphere of the catalytic metal ion.

The table below shows examples of imidazole-containing compounds and their interactions with metal ions in biological contexts.

| Imidazole-Containing System | Metal Ion | Biological Context | Reference |

| Histidine in Carbonic Anhydrase | Zn²⁺ | Catalytic site of a metalloenzyme | researchgate.net |

| MBON-2 Framework | Zn²⁺ | Metal-organic framework with imidazole ligands | mdpi.com |

| Farnesyltransferase Inhibitor | Zn²⁺ | Coordination to the active site zinc ion | nih.gov |

Cellular and Subcellular Mechanisms of Action

The potential cellular and subcellular mechanisms of action of this compound are likely to be diverse, reflecting the multifaceted roles of the imidazole scaffold in biology.

Interference with DNA Replication and Biosynthesis Pathways

Small molecules containing imidazole rings have been shown to interact with DNA, suggesting a potential mechanism of action for this compound. ijsrtjournal.com The planar aromatic system of the imidazole ring can facilitate intercalation between DNA base pairs, leading to a distortion of the DNA helix and interference with processes such as DNA replication and transcription. nih.gov

Studies on bivalent imidazole compounds have shown that their interaction with DNA is dependent on both hydrophobic and charge-pairing interactions. nih.gov Furthermore, some imidazole-2-thiones linked to acenaphthylenone have been designed as dual DNA intercalators and topoisomerase II inhibitors, demonstrating the potential for imidazole-containing hybrids to induce DNA damage. nih.gov

While direct evidence for DNA interaction by this compound is not available, its structural features are consistent with the possibility of such an interaction. The propanol side chain could also play a role in stabilizing the DNA-ligand complex through hydrogen bonding with the phosphate (B84403) backbone or the edges of the base pairs.

It is important to note that the biological activities discussed in this article are largely inferred from the known properties of the imidazole and propanol functional groups and from studies on related compounds. Direct experimental investigation of this compound is necessary to confirm these potential mechanisms of action.

Modification of Cell Membrane Properties

The imidazole moiety is a key structural feature in many compounds with antifungal properties. nih.govmdpi.com The primary mechanism of action for many imidazole-based antifungal agents involves the disruption of the fungal cell membrane's integrity. nih.govpatsnap.comnih.gov This is often achieved through the inhibition of ergosterol (B1671047) biosynthesis. nih.govpatsnap.comnih.gov Ergosterol is a vital sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, and function. patsnap.com

The inhibition of ergosterol synthesis by imidazole derivatives typically targets the enzyme lanosterol (B1674476) 14α-demethylase. nih.govnih.gov This enzyme is a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol. nih.gov By inhibiting this enzyme, the production of ergosterol is halted, leading to the accumulation of toxic sterol precursors and a depletion of mature ergosterol in the fungal membrane. nih.govpatsnap.com This alteration in the lipid composition results in increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. nih.govnih.gov

Table 1: General Effects of Imidazole Compounds on Fungal Cell Membranes

| Parameter | Effect | Consequence |

| Ergosterol Synthesis | Inhibition | Depletion of ergosterol in the membrane |

| Membrane Permeability | Increase | Leakage of essential cellular components |

| Membrane Fluidity | Alteration | Impaired function of membrane-bound proteins |

| Cell Integrity | Disruption | Cell lysis and death |

This table provides a generalized overview based on the known activities of imidazole-containing antifungal agents. Specific data for this compound is not currently available.

Formation of Reactive Intermediates

The imidazole ring is a versatile heterocyclic system known for its chemical reactivity. nih.gov The metabolism of imidazole-containing compounds can sometimes lead to the formation of reactive intermediates. These intermediates are typically short-lived, highly reactive species that can covalently bind to cellular macromolecules such as proteins and nucleic acids, potentially leading to cellular dysfunction or toxicity. researchgate.net

The imidazole nucleus itself can undergo various metabolic transformations. The electron-rich nature of the ring makes it susceptible to oxidation and other enzymatic reactions within the cell. researchgate.net For instance, the metabolism of some imidazole-containing drugs has been shown to produce reactive species. researchgate.net These reactive intermediates can be formed through processes such as epoxidation of the imidazole ring or the formation of reactive acyl-imidazoles.

In the context of this compound, the potential for the formation of reactive intermediates would depend on its specific metabolic pathway. The propan-1-ol side chain could also be a site for metabolic modification, potentially influencing the reactivity of the imidazole ring. While direct evidence for the formation of reactive intermediates from this compound is not available in the current literature, the inherent chemical properties of the imidazole moiety suggest that this is a plausible area for investigation. nih.gov Understanding the metabolic fate of this compound is crucial to fully characterize its biological activity and potential for off-target effects.

Table 2: Potential Reactive Intermediates from Imidazole Metabolism

| Type of Intermediate | Potential Formation Pathway | Possible Cellular Target |

| Imidazole Epoxide | Cytochrome P450-mediated oxidation | Proteins, DNA |

| Acyl-imidazole | Reaction with activated carboxylic acids | Nucleophilic residues in proteins |

| Imidazolium (B1220033) Ions | N-alkylation or protonation | Anionic sites in macromolecules |

This table outlines potential reactive intermediates based on the general chemistry of imidazoles. Specific intermediates for this compound have not been identified.

Biochemical Roles and Metabolic Significance

Role in Natural Product Biosynthesis and Metabolism

While 3-(1H-imidazol-5-yl)propan-1-ol is not a direct intermediate in primary metabolic pathways, its structure is closely related to compounds that are. Its biochemical relevance is primarily derived from its status as a structural analog of L-histidinol, a key player in amino acid biosynthesis.

The biosynthesis of the essential amino acid L-histidine is a complex, multi-step pathway present in microorganisms and plants. news-medical.net A critical final stage of this pathway involves the compound L-histidinol. hmdb.ca

The terminal steps of L-histidine synthesis are:

Dephosphorylation: L-histidinol phosphate (B84403) is dephosphorylated by the enzyme histidinol-phosphate phosphatase (HolPase) to yield L-histidinol. asm.orgnih.govresearchgate.net This enzyme is a key regulator in the penultimate step of the pathway. researchgate.net

Oxidation: L-histidinol is then subjected to a two-step, NAD-dependent oxidation catalyzed by L-histidinol dehydrogenase. ebi.ac.uk This single enzyme first oxidizes the alcohol group of histidinol (B1595749) to an aldehyde (L-histidinal), and then further oxidizes the aldehyde to a carboxylic acid, forming the final product, L-histidine. ebi.ac.uk

The compound this compound is a direct structural analog of L-histidinol, differing only by the absence of the α-amino group on the propanol (B110389) side chain. This structural similarity suggests that it could potentially interact with enzymes that recognize L-histidinol, although specific studies on this interaction are limited. The primary catabolic pathway for L-histidine itself involves deamination by histidase to form urocanate, followed by further degradation to glutamate, a different metabolic route. news-medical.netnih.govnih.gov

Table 1: Structural Comparison of this compound and Related Biomolecules

| Compound | IUPAC Name | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | This compound | C6H10N2O | Imidazole (B134444) ring linked to a propanol side chain. |

| L-Histidinol | (2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol | C6H11N3O | Imidazole ring, propanol side chain, and an α-amino group. hmdb.ca |

| L-Histidine | (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | C6H9N3O2 | Imidazole ring, propanoic acid side chain, and an α-amino group. nih.gov |

L-Carnosine (β-alanyl-L-histidine) is a dipeptide found in high concentrations in muscle and brain tissue. nih.gov It is synthesized from β-alanine and L-histidine by the enzyme carnosine synthase. nih.gov Given that L-histidine is the direct product of L-histidinol oxidation, this compound can be considered an analog of a precursor to a key constituent of L-carnosine. Its structure mimics the imidazole and propanol backbone of histidinol but lacks the amino group necessary for peptide bond formation in carnosine synthesis. This makes it a useful tool for studying the structural requirements of enzymes in the histidine metabolic network but not a direct constituent of natural biomolecules like carnosine.

Enzymatic Transformations and Metabolic Fates (for the compound and its derivatives)

Specific enzymatic studies on this compound are not extensively documented. However, its metabolic fate can be inferred from the known transformations of its close analog, L-histidinol. The primary site for enzymatic activity on this molecule is the propanol side chain.

The enzyme L-histidinol dehydrogenase, a zinc metalloenzyme, catalyzes the four-electron oxidation of L-histidinol to L-histidine. ebi.ac.uk This process occurs via an L-histidinaldehyde intermediate. It is plausible that other alcohol dehydrogenases present in various organisms could recognize the primary alcohol group of this compound and oxidize it, first to 3-(1H-imidazol-5-yl)propanal and subsequently to 3-(1H-imidazol-5-yl)propanoic acid.

Derivatives of 3-(1H-imidazol-1-yl)propan-1-ol (an isomer) have been synthesized and investigated for pharmacological activity, such as antifungal properties. nih.govmdpi.com The metabolism of these more complex derivatives would likely involve transformations on both the imidazole ring and the side chain, potentially through oxidation by cytochrome P450 enzyme systems, a common pathway for xenobiotic imidazole compounds.

Table 2: Key Enzymes in the Terminal L-Histidine Biosynthesis Pathway

| Enzyme | EC Number | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|---|

| Histidinol-phosphate phosphatase (HolPase) | 3.1.3.15 | Dephosphorylation | L-Histidinol phosphate | L-Histidinol asm.orgresearchgate.net |

| L-Histidinol dehydrogenase | 1.1.1.23 | Oxidation | L-Histidinol | L-Histidine (via L-Histidinal) ebi.ac.uk |

Investigation of In Vivo Metabolic Pathways

There is a scarcity of published research specifically detailing the in vivo metabolic pathways of this compound. In vivo studies of structurally related compounds often utilize isotope labeling to trace the metabolic fate of the molecule.

Based on its structure, potential in vivo metabolic routes would likely mirror those of other simple alcohols and imidazole-containing compounds. The primary alcohol group is a probable target for oxidation by liver alcohol dehydrogenases to yield the corresponding aldehyde and carboxylic acid, which could then be either excreted or enter further metabolic pathways. The imidazole ring itself could be subject to modification, although it is generally a stable aromatic system. The investigation into synthetic derivatives of the isomeric 3-(1H-imidazol-1-yl)propan-1-ol for medicinal purposes suggests that the metabolic stability and pathways of this class of compounds are of significant interest in drug development. nih.govmdpi.com However, comprehensive in vivo studies on the parent compound are not readily found in the scientific literature.

Applications in Materials Science and Industrial Chemistry

Incorporation into Polymer Matrices

The imidazole (B134444) moiety and the propanol (B110389) side chain of 3-(1H-imidazol-5-yl)propan-1-ol offer distinct opportunities for its incorporation into polymer matrices, either as a monomer, a grafting agent, or an additive. This can lead to the development of materials with tailored properties.

Development of Materials with Enhanced Thermal Stability

Furthermore, polymers containing imidazole side chains, such as poly(N-vinylimidazole), have been shown to improve the thermal stability of polymer blends and composites. mdpi.com For instance, the integration of poly(1-vinylimidazole) has been shown to significantly improve the thermal stability of perfluorosulfonic acid (PFSA) membranes used in fuel cells. acs.org The imidazole group can also be quaternized to form imidazolium (B1220033) salts, which are known for their high thermal stability and are used to create ionomers and polyelectrolytes. dovepress.com

Table 1: Thermal Properties of Imidazole-Containing Polymers

| Polymer System | Enhancement in Thermal Stability | Reference |

| Perfluorosulfonic acid (PFSA) / Poly(1-vinylimidazole) | Improved thermal stability and water retention at elevated temperatures. | acs.org |

| Imidazolium-Quaternized Poly(2,6-Dimethyl-1,4-Phenylene Oxide) | High thermal stability suitable for polymer electrolyte fuel cells. | nih.gov |

| Magnetic Nanoparticles with Hydrophilic Polymer Coating | High thermal stability up to approximately 650 °C. | mdpi.com |

This table presents data for polymers containing imidazole moieties to illustrate the potential impact of incorporating this compound.

Improvement of Mechanical Properties in Composites

Research on diketopyrrolopyrrole-based conjugated polymers has demonstrated that the incorporation of side chains with hydrogen bonding moieties, such as amides, can modulate mechanical properties by reducing crystallinity and enhancing stretchability. rsc.org The imidazole ring in this compound can also participate in hydrogen bonding, suggesting that its incorporation could be a strategy to tune the mechanical properties of certain polymers.

Fabrication of Coatings with Specific Chemical Functionalities

The imidazole functional group is particularly useful in the fabrication of coatings with specific chemical functionalities, such as enhanced adhesion and biocompatibility.

Enhanced Adhesion: Imidazole compounds have been shown to improve the adhesion of coatings to various substrates. google.com The lone pair of electrons on the nitrogen atoms of the imidazole ring can interact with metal surfaces, forming coordinate bonds that enhance adhesion. A patent for imidazole-containing coating compositions highlights their ability to improve substrate adhesion and corrosion resistance. google.com

Biocompatibility: The imidazole ring is a component of the naturally occurring amino acid histidine and is found in many biological systems. dovepress.com This inherent biological relevance makes imidazole-containing polymers attractive for biomedical applications. Polymers and coatings derived from or containing imidazole moieties are often biocompatible. mdpi.comdovepress.com For instance, nano-coatings for biomedical implants often utilize materials that enhance biocompatibility and reduce adverse reactions. nih.gov While direct studies on this compound for biocompatible coatings are not prevalent, the known biocompatibility of imidazole derivatives suggests its potential in this area, for example, in creating coatings for neurological implants to improve their biocompatibility. google.com

Use as Intermediates in the Production of Dyes and Pigments

The chemical structure of this compound makes it a potential intermediate in the synthesis of dyes and pigments, particularly azo dyes. Azo dyes, which contain the -N=N- functional group, are a large and important class of colorants. Their synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component.

While there are no specific examples detailing the use of this compound in dye synthesis, its imidazole ring is an electron-rich heterocycle that can act as a coupling component. The general synthetic route for producing azo dyes from imidazole derivatives involves the diazotization of an aromatic amine and subsequent coupling with the imidazole derivative. nih.govresearchgate.net The resulting azo compounds can have applications as disperse dyes for coloring polyester (B1180765) fabrics. nih.gov Furthermore, imidazole-based azo metal complex dyes have been developed for use in color filters for liquid crystal displays (LCDs). google.com

The hydroxyl group in this compound could also be functionalized to modify the properties of the resulting dye, such as its solubility or its ability to bind to a substrate. Imidazole derivatives are also used in the synthesis of more complex dye structures, such as those used in dye-sensitized solar cells. uokerbala.edu.iqresearchgate.net

Table 2: Examples of Imidazole Derivatives in Dye Synthesis

| Imidazole Derivative Type | Application | Reference |

| Imidazole Azo Dyes | Dyes for polyester fibers | google.com |

| Imidazole Azo Metal Complex Dyes | Colorants for color resists in displays | google.com |

| 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted Imidazoles | Sensitizers in Dye-Sensitized Solar Cells (DSSCs) | uokerbala.edu.iq |

| Azo Dyes containing Imidazole | Pharmacological applications | nih.gov |

This table provides examples of how imidazole derivatives, in general, are used in the synthesis of dyes, suggesting the potential utility of this compound.

Potential in Agrochemical Formulations

The imidazole ring is a key pharmacophore in many biologically active molecules, including a number of important agrochemical fungicides. researchgate.net The mode of action of many imidazole fungicides involves the inhibition of sterol biosynthesis in fungi. researchgate.net

A prominent example of an imidazole fungicide is prochloraz, which is widely used in agriculture to control a range of fungal diseases on various crops. nih.govnih.gov Structurally, many antifungal azoles feature a spacer between the imidazole ring and another functional group. nih.gov Research on 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters has demonstrated their potent anti-Candida (antifungal) activity, highlighting the effectiveness of the imidazole-propanol scaffold. nih.gov Although this study was conducted in a medicinal context, the findings are highly relevant to the agrochemical field, as the fundamental antifungal activity can often be translated to agricultural applications.

Given that this compound contains the core imidazole and propanol moieties, it represents a promising starting material or intermediate for the synthesis of new agrochemical fungicides. Esterification or etherification of the hydroxyl group could lead to a library of derivatives with potentially enhanced or broadened antifungal activity.

Conclusion and Future Perspectives

Summary of Current Research Landscape for 3-(1H-Imidazol-5-yl)propan-1-ol

The current body of scientific literature dedicated specifically to this compound is exceptionally sparse. Its existence is confirmed primarily through chemical supplier databases, which list its chemical formula, molecular weight, and CAS number (49549-75-9). bldpharm.comcacheby.com Unlike its 1-substituted isomer, which has been investigated for applications such as antifungal agents, the 5-substituted variant remains largely uncharacterized in terms of its biological activity and physicochemical properties. nih.govmdpi.com The imidazole (B134444) ring is a well-known pharmacophore present in numerous natural products and clinically approved drugs, valued for its ability to engage in various biological interactions. mdpi.comresearchgate.net However, dedicated studies to understand how the specific arrangement of the 5-yl-propanol substituent influences these properties are absent.

Identification of Unexplored Research Avenues and Gaps in Knowledge

The most significant gap in knowledge is the near-complete absence of primary research on this compound. Key unexplored avenues include:

Fundamental Synthesis and Characterization: While the compound is commercially available, detailed reports on optimized and scalable synthetic routes are not prevalent in peer-reviewed literature. General methods for creating 5-substituted imidazoles, such as the van Leusen imidazole synthesis, offer a potential starting point for investigation. mdpi.com

Pharmacological Screening: There is a lack of data regarding the compound's biological effects. Comprehensive screening against a wide range of biological targets is a critical next step. Based on related structures, potential areas of interest could include:

Antifungal Activity: Although research has focused on the 1-yl isomer, the 5-yl isomer warrants investigation against fungal pathogens like Candida and Aspergillus species. nih.govmdpi.com

Neurological Activity: Research on 5-substituted imidazole-4-acetic acid analogues has shown agonist activity at GABA-C receptors, suggesting that this compound could be explored for its potential as a neuromodulator. nih.gov

Anticancer and Anti-inflammatory Properties: The imidazole scaffold is a common feature in molecules with anticancer and anti-inflammatory activities, making this a logical area for screening. researchgate.netisca.me

Physicochemical Properties: Detailed analysis of properties such as pKa, solubility, stability, and lipophilicity is required to understand its drug-like potential.

A summary of these knowledge gaps is presented in the table below.

| Research Area | Specific Gap in Knowledge for this compound |

| Synthetic Chemistry | Lack of published, optimized, and scalable synthesis protocols. |

| Pharmacology | No data on biological activity (antifungal, neurological, anticancer, etc.). |

| Pharmacokinetics | Complete absence of data on absorption, distribution, metabolism, and excretion (ADME). |

| Toxicology | No information on acute or chronic toxicity profiles. |

| Physicochemical Properties | Limited data beyond basic molecular formula and weight. |

Directions for Advanced Mechanistic Studies and Target Validation

Once a biological activity is identified, future research should focus on elucidating the mechanism of action. Key directions include:

Target Identification and Validation: If the compound shows promising activity in cell-based assays, identifying its molecular target will be paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed. For instance, if antifungal activity is observed, studies could investigate the inhibition of key fungal enzymes like lanosterol (B1674476) 14α-demethylase, a common target for azole antifungals. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues of this compound would be crucial. Modifications could include altering the length of the alkyl chain, substituting on the imidazole ring, and derivatizing the terminal alcohol group. This would help in identifying the key structural features required for biological activity.

Computational Modeling: Molecular docking and simulation studies can provide insights into the binding mode of the compound to its putative target, guiding the design of more potent and selective derivatives. nih.gov

Prospects for Clinical Translation and Pharmaceutical Development

The path to clinical translation for this compound is long and contingent on the outcomes of foundational research. The imidazole core is a privileged scaffold in medicinal chemistry, which may streamline aspects of development if promising activity is discovered. longdom.org However, without any initial biological data, its pharmaceutical prospects remain purely speculative. Should a significant therapeutic effect be validated, the development pathway would involve preclinical studies to establish safety and efficacy in animal models, followed by formulation development to ensure stability and appropriate delivery. The journey from its current status to a potential clinical candidate requires a substantial and focused research effort to first bridge the fundamental gaps in knowledge.

Emerging Applications in Non-Pharmacological Fields

Beyond its potential in medicine, the unique structure of this compound could lend itself to applications in other fields:

Coordination Chemistry and Catalysis: The imidazole moiety is an excellent ligand for metal ions. The compound could be used to synthesize novel metal-organic frameworks (MOFs) or coordination complexes with catalytic properties.

Corrosion Inhibition: Imidazole derivatives are known to be effective corrosion inhibitors for various metals and alloys. The presence of both the imidazole ring and a hydroxyl group could provide excellent surface adhesion and protection.